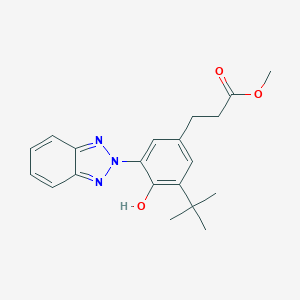
TINUVIN-1130
Cat. No. B185860
Key on ui cas rn:
102577-46-8
M. Wt: 353.4 g/mol
InChI Key: UJRDRFZCRQNLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06407254B1
Procedure details


mixtures of 2-[3′-t-butyl-2′-hydroxy-5′-(2-octyloxycarbonylethyl)phenyl)-5-chorobenzotriazole, 2-[3′-t-butyl-5′-(2-(2-ethylhexyloxy)carbonylethyl)-2′-hydroxyphenyl]-5-chlorobenzotriazole, 2-[3′-t-butyl-2′-hydroxy-5′-(2-methoxycarbonylethyl)phenyl]-5-chlorobenzotriazole, 2-[3′-t-butyl-2′-hydroxy-5′-(2-methoxycarbonylethyl)phenyl]benzotriazole, 2-[3′-t-butyl-2′-hydroxy-5′-(2-octyloxycarbonylethyl)phenyl]benzotriazole, 2-[3′-t-butyl-5′-(2-(2-ethylhexyloxy)carbonylethyl)-2′-hydroxyphenyl)benzotriazole, 2-(3′-dodecyl-2′-hydroxy-5′-methylphenyl)benzotriazole and 2-[3′-t-butyl-2′-hydroxy-5′-(2-iso-octyloxycarbonylethyl)phenyl]benzotriazole, 2,2′-methylene-bis[4-(1,1,3,3-tetramethylbutyl)-6-benzotriazol-2-yl-phenol]; esterification product of 2-[3′-t-butyl-5′-(2-methoxycarbonylethyl)-2′-hydroxyphenyl]-2H-benzotriazole with polyethylene glycol 300;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
polyethylene glycol 300
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Name
2-[3′-t-butyl-5′-(2-(2-ethylhexyloxy)carbonylethyl)-2′-hydroxyphenyl)benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Name
2-[3′-t-butyl-2′-hydroxy-5′-(2-iso-octyloxycarbonylethyl)phenyl]benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[C:6]([OH:34])=[C:7]([N:24]2[N:28]=[C:27]3[CH:29]=[CH:30][C:31](Cl)=[CH:32][C:26]3=[N:25]2)[CH:8]=[C:9](CCC(OCCCCCCCC)=O)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].[C:35]([C:39]1[C:40](O)=[C:41](N2N=C3C=CC(Cl)=CC3=N2)[CH:42]=[C:43](CCC(OCC(CC)CCCC)=O)[CH:44]=1)(C)([CH3:37])[CH3:36].[C:69]([C:73]1C(O)=C(N2N=C3C=CC(Cl)=CC3=N2)C=[C:77](CCC(OC)=O)[CH:78]=1)(C)(C)[CH3:70].C(C1C(O)=C(N2N=C3C=CC=CC3=N2)C=C(CCC(OC)=O)C=1)(C)(C)C.C(C1C(O)=C(N2N=C3C=CC=CC3=N2)C=C(CCC(OCCCCCCCC)=O)C=1)(C)(C)C.C(C1C(O)=C(N2N=C3C=CC=CC3=N2)C=C(CCC(OCC(CC)CCCC)=O)C=1)(C)(C)C.C(C1C(O)=C(N2N=C3C=CC=CC3=N2)C=C(C)C=1)CCCCCCCCCCC.C(C1C(O)=C(N2N=C3C=CC=CC3=N2)C=C(CCC(OCCCCCC(C)C)=O)C=1)(C)(C)C.C(C1C=C(C(C)(C)CC(C)(C)C)C=C(N2N=C3C=CC=CC3=N2)C=1O)C1C=C(C(C)(C)CC(C)(C)C)C=C(N2N=C3C=CC=CC3=N2)C=1O>>[CH3:3][C:1]([C:5]1[C:6]([OH:34])=[C:7]([N:24]2[N:25]=[C:26]3[CH:32]=[CH:31][CH:30]=[CH:29][C:27]3=[N:28]2)[CH:8]=[C:9]([C:35]([CH3:37])([CH3:36])[C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=2)[CH:10]=1)([CH3:4])[C:2]1[CH:77]=[CH:78][CH:73]=[CH:69][CH:70]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1C(=C(C=C(C1)CCC(=O)OCCCCCCCC)N1N=C2C(=N1)C=CC(=C2)Cl)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1C(=C(C=C(C1)CCC(=O)OC)N1N=C2C(=N1)C=CC=C2)O
|
Step Three
[Compound]
|
Name
|
polyethylene glycol 300
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1C(=C(C=C(C1)CCC(=O)OCC(CCCC)CC)N1N=C2C(=N1)C=CC(=C2)Cl)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1C(=C(C=C(C1)CCC(=O)OC)N1N=C2C(=N1)C=CC(=C2)Cl)O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1C(=C(C=C(C1)CCC(=O)OC)N1N=C2C(=N1)C=CC=C2)O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1C(=C(C=C(C1)CCC(=O)OCCCCCCCC)N1N=C2C(=N1)C=CC=C2)O
|
Step Eight
|
Name
|
2-[3′-t-butyl-5′-(2-(2-ethylhexyloxy)carbonylethyl)-2′-hydroxyphenyl)benzotriazole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1C(=C(C=C(C1)CCC(=O)OCC(CCCC)CC)N1N=C2C(=N1)C=CC=C2)O
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)C=1C(=C(C=C(C1)C)N1N=C2C(=N1)C=CC=C2)O
|
Step Ten
|
Name
|
2-[3′-t-butyl-2′-hydroxy-5′-(2-iso-octyloxycarbonylethyl)phenyl]benzotriazole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1C(=C(C=C(C1)CCC(=O)OCCCCCC(C)C)N1N=C2C(=N1)C=CC=C2)O
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=C(C(=CC(=C1)C(CC(C)(C)C)(C)C)N1N=C2C(=N1)C=CC=C2)O)C2=C(C(=CC(=C2)C(CC(C)(C)C)(C)C)N2N=C1C(=N2)C=CC=C1)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(C1=CC=CC=C1)(C)C=1C(=C(C=C(C1)C(C1=CC=CC=C1)(C)C)N1N=C2C(=N1)C=CC=C2)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
